Tiadinil
Overview
Description
Tiadinil is a systemic fungicide characterized by a unique heterocyclic moiety, 1,2,3-thiadiazole . It is used as a plant activator of systemic acquired resistance and boosts the production of herbivore-induced plant volatiles .
Synthesis Analysis
Tiadinil was discovered and developed by Nihon Nohyaku Co., Ltd. The lead compound was found in the synthesis research of 1,2,3-thiadiazole chemistry with the appropriate screening system .Chemical Reactions Analysis
Tiadinil has shown direct antifungal activity. It completely inhibited the mycelial growth of Stagonosporopsis citrulli in vitro at concentrations greater than or equal to 100 ppm . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
Tiadinil has a density of 1.4±0.1 g/cm^3 and a molar refractivity of 69.9±0.3 cm^3 . More detailed information about its physical and chemical properties was not found in the search results.Scientific Research Applications
1. Control of Gummy Stem Blight Disease of Watermelon
- Application Summary : Tiadinil, a systemic acquired resistance (SAR) inducer, has been found to have direct antifungal activity against Stagonosporopsis citrulli, the causal agent of gummy stem blight (GSB) disease of watermelon .
- Methods of Application : The study involved the application of Tiadinil, thymol I and thymol II on S. citrulli in vitro at concentrations of ≥100 ppm. A single foliar application of Tiadinil at ≥10 ppm or a single application of thymol I and II at ≥1 ppm, 48 hours before or after pathogen inoculation, significantly reduced disease severity of watermelon seedlings inoculated with 10^5/ml conidial suspension of S. citrulli .
- Results : Tiadinil, thymol I and thymol II completely inhibited the mycelial growth of S. citrulli in vitro at ≥100 ppm. Conidial germination and germ tube elongation were completely inhibited by Tiadinil at ≥2000 ppm and by thymol-based formulations at ≥100 ppm .
2. Control of Rice Diseases
- Application Summary : Tiadinil is a novel systemic fungicide for rice diseases discovered and developed by Nihon Nohyaku Co., Ltd. It shows excellent activity against rice blast and also exhibits activity against some rice bacterial diseases .
- Methods of Application : Both application methods, nursery box and into-water applications, can be used in rice cultivation .
- Results : Tiadinil has been found to induce the plant defense mechanism against a pathogen, and it is considered to have a low risk of developing fungicide resistance .
3. Control of Tobacco Mosaic Virus
- Application Summary : Tiadinil and its metabolite, 4-methyl-l,2,3-thiadiazole-5-carboxylic acid, have been found to induce resistance against the tobacco mosaic virus (TMV) and tobacco wildfire disease (Pseudomonas syringae pv. tabaci) without antimicrobial activity .
- Methods of Application : The study did not provide specific methods of application, but it was mentioned that Tiadinil and its metabolite can fulfill all the criteria of elicitors .
- Results : The study demonstrated that Tiadinil and its metabolite can induce a broad range of disease resistance activities in tobacco .
4. Control of Herbivorous Mites
- Application Summary : Recent studies have discovered that Tiadinil can activate the defense response of plants against the herbivorous mite Tetranychus kanzawai via an indirect process mediated by plant volatiles that attract natural enemies .
- Methods of Application : The study did not provide specific methods of application, but it was mentioned that Tiadinil can activate the defense response of plants .
- Results : The study demonstrated that Tiadinil can induce a defense response in plants against herbivorous mites .
5. Residue Analysis in Flue-Cured Tobacco
- Application Summary : A novel and sensitive method was developed for the determination of residues of Tiadinil and its metabolite, 4-methyl-l,2,3-thiadiazole-5-carboxylic acid, in flue-cured tobacco .
- Methods of Application : The pesticides were extracted with acetone and purified by gel permeation chromatography and solid-phase extraction. Analysis was performed by ultra-performance liquid chromatography–tandem mass spectrometry in negative ionization mode .
- Results : Recovery values of the proposed method for Tiadinil ranged from 72.5 to 98.2%, with relative standard deviations ranging from 3.8 to 9.5%; recovery values for 4-methyl-l,2,3-thiadiazole-5-carboxylic acid ranged from 75.4 to 103.3% with RSDs ranging from 3.7 to 9.3%. The limit of quantification for both compounds was 0.01 mg/kg .
6. Defense Response Activation in Plants
- Application Summary : Recent studies have discovered that Tiadinil can activate the defense response of plants against the herbivorous mite Tetranychus kanzawai via an indirect process mediated by plant volatiles that attract natural enemies .
- Methods of Application : The study did not provide specific methods of application, but it was mentioned that Tiadinil can activate the defense response of plants .
- Results : The study demonstrated that Tiadinil can induce a defense response in plants against herbivorous mites .
Safety And Hazards
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQYLJSMBWXGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058024 | |
Record name | Tiadinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tiadinil | |
CAS RN |
223580-51-6 | |
Record name | Tiadinil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223580-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiadinil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiadinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIADINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.